(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a methoxyphenyl group, and a carboxylic acid group. Its stereochemistry is defined by the (3S,4S) configuration, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The methoxyphenyl group may enhance binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-hydroxyphenyl)-3-methylpyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-chlorophenyl)-3-methylpyrrolidine-3-carboxylic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (3S,4S)-1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-methylpyrrolidine-3-carboxylic acid imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and valuable in specific applications.
Properties
Molecular Formula |
C18H25NO5 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3S,4S)-4-(4-methoxyphenyl)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-14(18(4,11-19)15(20)21)12-6-8-13(23-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,20,21)/t14-,18+/m0/s1 |
InChI Key |
BZUBBHJGGNPLNM-KBXCAEBGSA-N |
Isomeric SMILES |
C[C@]1(CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CN(CC1C2=CC=C(C=C2)OC)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.